molecular formula C17H20N2O2 B1592702 tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate CAS No. 380626-46-0

tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate

Cat. No. B1592702
M. Wt: 284.35 g/mol
InChI Key: JPUIQGPPVFDFJU-UHFFFAOYSA-N
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Description

The compound “tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate” likely belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The “tert-butyl” and “2-cyanopropan-2-yl” groups are substituents on the indole structure. The “tert-butyl” group is an alkyl group, while the “2-cyanopropan-2-yl” group contains a nitrile functional group (–C≡N), which is often involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, along with the attached “tert-butyl” and “2-cyanopropan-2-yl” groups . The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Indoles are versatile compounds in organic chemistry and can undergo a variety of reactions. The presence of the nitrile group in the “2-cyanopropan-2-yl” substituent could make this compound a candidate for reactions such as hydrolysis, reduction, or the Strecker synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity compared to other indoles .

Scientific Research Applications

Cardioprotective Agents

A study by Cheng et al. (2006) identified tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate as a potent inhibitor of malonyl-CoA decarboxylase (MCD), demonstrating its effectiveness in improving cardiac efficiency and function in ischemic heart diseases through the stimulation of glucose oxidation in rat hearts. This suggests the potential of tert-butyl derivatives as cardioprotective agents (Cheng et al., 2006).

Enantioselective Synthesis

Arvanitis et al. (1998) explored the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, including tert-butyl bromoacetate, demonstrating its application in the synthesis of β-analogues of aromatic amino acids. This research outlines the utility of tert-butyl derivatives in synthesizing complex amino acid derivatives, which are crucial in medicinal chemistry and drug development (Arvanitis et al., 1998).

Catalytic Applications

Shen et al. (2012) demonstrated the use of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This study underscores the catalytic versatility of tert-butyl derivatives in facilitating selective oxidation reactions, critical in synthetic organic chemistry (Shen et al., 2012).

Synthesis of Biologically Relevant Indoles

Kumar et al. (2020) reported a Cu(II)-catalyzed decarboxylative, intermolecular annulation process for synthesizing 3-(2-furanyl) indoles from 3-cyanoacetyl indoles and α,β-unsaturated carboxylic acids. This transformation showcases the role of tert-butyl derivatives in synthesizing indole structures, which are foundational in pharmaceuticals and agrochemicals (Kumar et al., 2020).

Novel Indoline Derivatives

Sharma et al. (2016) synthesized a new indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, exploring its spectral properties and crystal structure. This contribution highlights the expanding scope of tert-butyl derivatives in developing novel compounds with potential applications in materials science and drug design (Sharma et al., 2016).

Safety And Hazards

As with all chemicals, safe handling procedures should be followed to minimize risk. The specific safety and hazard information would depend on various factors such as the compound’s reactivity, toxicity, and volatility .

Future Directions

The study and synthesis of new indole derivatives is a vibrant field of research in medicinal chemistry, with potential applications in the development of pharmaceuticals and agrochemicals .

properties

IUPAC Name

tert-butyl 3-(2-cyanopropan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUIQGPPVFDFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635983
Record name tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate

CAS RN

380626-46-0
Record name tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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